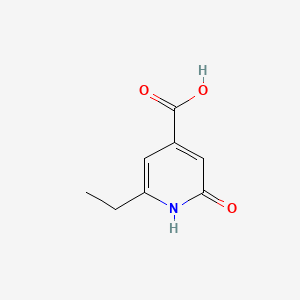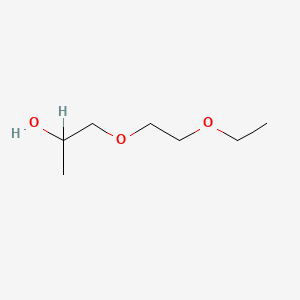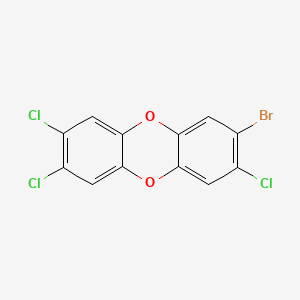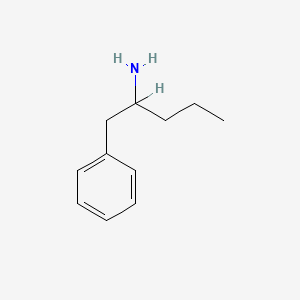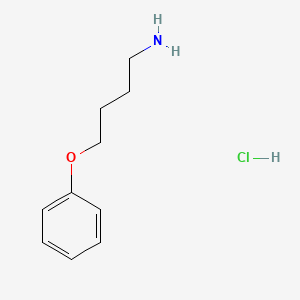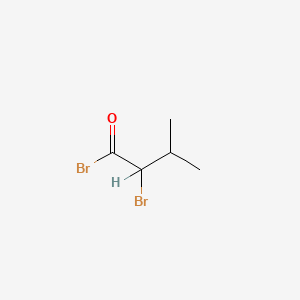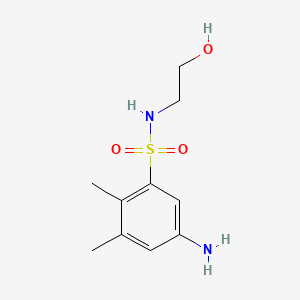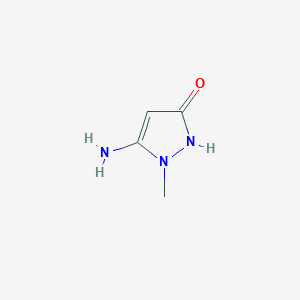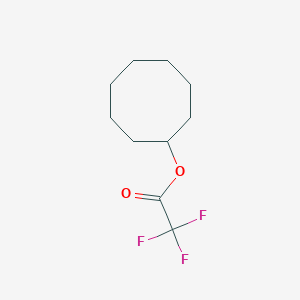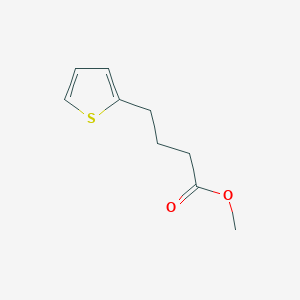
4-(2-噻吩基)丁酸甲酯
描述
Synthesis Analysis
The synthesis of 4-(2-Thienyl)butanoic acid methyl ester derivatives has been explored in the context of materials for bulk-heterojunction polymer solar cells. Zhao et al. (2010) synthesized [6,6]-Thienyl-C61-butyric acid ester derivatives by a typical diazo addition under mild conditions without the need for high-temperature isomerization, demonstrating the compound's potential in photovoltaic applications (Zhao et al., 2010).
Molecular Structure Analysis
The molecular and electronic structures of thieno[3,4-b]thiophene-2-carboxylic acid, a related compound, and its derivatives, including methyl esters, have been analyzed using AM1 and MNDO methods. Buemi's study (1989) reveals insights into the geometry and electronic transitions, highlighting the stability of various conformations and their implications for the molecule's reactivity and properties (Buemi, 1989).
Chemical Reactions and Properties
The reactivity of thienyl derivatives towards electropolymerization has been explored, illustrating the potential for creating cross-linked and highly insoluble polymers. Dass et al. (2006) synthesized an ester of 2-(3-thienyl)ethanol with 3-thienylacetic acid, which could be electropolymerized to form hard films, indicating its utility in developing conducting materials (Dass et al., 2006).
Physical Properties Analysis
Cimrová et al. (2015) reported on the synthesis of a low-bandgap copolymer incorporating thienyl derivatives, focusing on its photophysical and electrochemical properties. This research indicates that such compounds can significantly influence the performance of photovoltaic devices, with variations in molecular weight affecting the device's efficiency (Cimrová et al., 2015).
Chemical Properties Analysis
Studies on the chemical properties of thienyl derivatives often involve their potential as intermediates in synthesizing more complex molecules. For instance, the synthesis of thienyl-based cyclic depsipeptide units shows the versatility of these compounds in medicinal chemistry applications, highlighting their reactivity and the possibility of achieving high enantiomeric purity in synthesized products (Wang et al., 2013).
科学研究应用
电聚合和聚合物性质
- 电聚合:一项研究表明成功地电聚合了类似于4-(2-噻吩基)丁酸甲酯的化合物,结果形成了高度交联、不溶性的聚合物。这种聚合物表现出了硬度的理想性质 (Dass, Mulik, Sotiriou-Leventis, & Leventis, 2006)。
分析化学应用
- 高效液相色谱(HPLC)的荧光标记:类似结构的化合物的甲酯被用作HPLC的荧光标记试剂,显示出在分析生物重要巯基方面的潜力 (Gatti, Cavrini, Roveri, & Pinzauti, 1990)。
有机合成和生物化学
- 合成和生化应用:对相关化合物的研究揭示了它们在抑制酪酸生物合成中的作用,暗示了在靶向细菌细胞壁方面的潜在应用 (Hartmann et al., 1994)。
有机电子学
- 有机光伏材料:对4-(2-噻吩基)丁酸甲酯衍生物的研究,如[6,6]-噻吩-C61-丁酸甲酯,显示出它们作为体异质共混聚合物太阳能电池中受体材料的有效性,提高了这些器件的功率转换效率 (Zhao et al., 2010)。
环境分析
- 土壤中的除草剂分析:该化合物已被用于分析土壤中的氯苯氧基酸除草剂及其酯类,展示了它在环境监测中的实用性 (Rosales-Conrado et al., 2002)。
安全和危害
属性
IUPAC Name |
methyl 4-thiophen-2-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-11-9(10)6-2-4-8-5-3-7-12-8/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTXOYOSYBCRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174946 | |
| Record name | 4-(2-Thienyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienyl)butanoic acid methyl ester | |
CAS RN |
20828-66-4 | |
| Record name | 4-(2-Thienyl)butanoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020828664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Thienyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

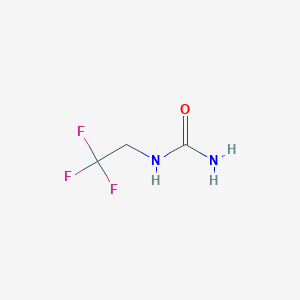
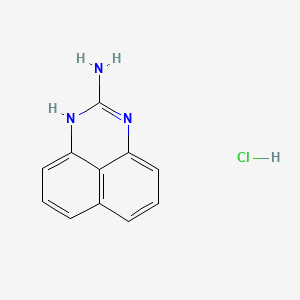
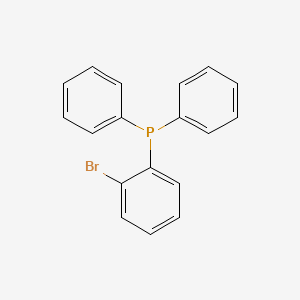
![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)
